

Vinleurosine Sulfate (CAS 54081-68-4): A Technical Guide to its Experimental Profile

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Compound of Interest		
Compound Name:	Vinleurosine sulfate	
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Introduction

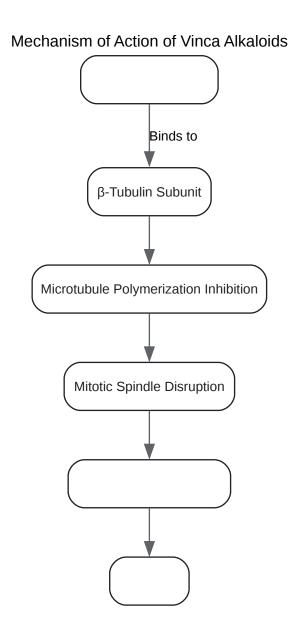
Vinleurosine sulfate, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), belongs to a class of potent anti-neoplastic agents used in cancer chemotherapy. Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are critical for mitotic spindle formation during cell division. This interference leads to cell cycle arrest in the M phase and ultimately triggers apoptosis in rapidly proliferating cancer cells. While extensive experimental data is available for its close structural analogs, vincristine and vinblastine, specific quantitative data for vinleurosine sulfate is less prevalent in publicly available literature. This guide provides a comprehensive overview of the experimental data related to vinleurosine sulfate, supplemented with comparative data from vincristine and vinblastine to offer a broader context for its potential therapeutic applications and research directions.

Mechanism of Action: Disruption of Microtubule Dynamics

Vinleurosine sulfate exerts its cytotoxic effects by binding to β -tubulin, a subunit of the microtubules. This binding inhibits the polymerization of tubulin into microtubules, essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule



assembly and disassembly dynamics leads to a cascade of cellular events culminating in apoptotic cell death.



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Caption: Mechanism of action of Vinleurosine sulfate.

Quantitative Experimental Data



Due to the limited availability of specific quantitative data for **vinleurosine sulfate**, this section presents a comparative summary of in vitro cytotoxicity and in vivo pharmacokinetic parameters for the well-characterized vinca alkaloids, vincristine and vinblastine. These data provide a valuable reference for understanding the potential therapeutic window and pharmacological profile of **vinleurosine sulfate**.

In Vitro Cytotoxicity: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of vincristine and vinblastine against various cancer cell lines.

Cell Line	Cancer Type	Vincristine IC50 (nM)	Vinblastine IC50 (nM)	Reference
L1210	Mouse Leukemia	4.4 (continuous exposure)	4.0 (continuous exposure)	[1]
L1210	Mouse Leukemia	100 (4 hours exposure)	380 (4 hours exposure)	[1]
MCF-7	Human Breast Cancer	239,510 (48 hours exposure)	67,120 (48 hours exposure)	[2]

Note: IC50 values can vary significantly based on experimental conditions such as exposure time, cell density, and assay methodology.

Pharmacokinetic Parameters: Human and Preclinical Data

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following tables provide a comparative overview of the pharmacokinetic parameters of vincristine and vinblastine in humans and rhesus monkeys.

Table 2: Comparative Pharmacokinetics of Vinca Alkaloids in Humans[3]



Parameter	Vincristine	Vinblastine	Vindesine
Terminal Phase Half- life (hr)	85 ± 69	25 ± 7	24 ± 10
Serum/Body Clearance (L/kg/hr)	0.106	0.740	0.252

Table 3: Comparative Pharmacokinetics of Vinca Alkaloids in Rhesus Monkeys[4]

Parameter	Vincristine	Vinblastine	Vindesine
Terminal Half-life (min)	189	152	175
Clearance Rate (mL/min/kg)	4.8	7.0	7.8
Volume of Distribution (L/kg)	1.3	1.5	1.9
Total Excretion (Urine & Feces, 4 days)	36.7%	18.2%	25.3%

These data highlight the significant differences in the pharmacokinetic profiles of vinca alkaloids, which may contribute to their varying toxicity and efficacy profiles.[3]

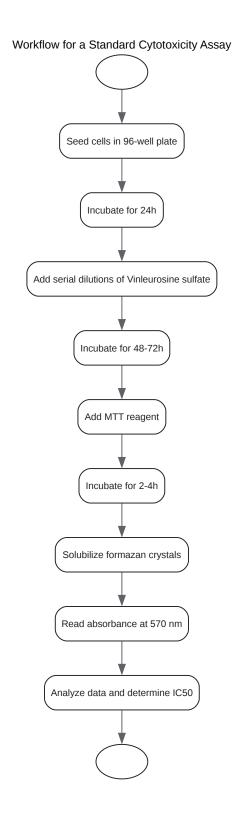
Experimental Protocols

This section outlines generalized protocols for key experiments used to evaluate the biological activity of vinca alkaloids.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.





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Caption: A typical workflow for an MTT-based cytotoxicity assay.



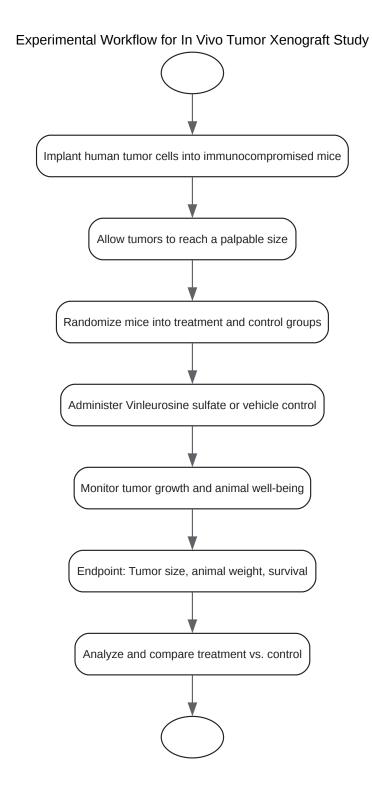
Detailed Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with a range of concentrations of Vinleurosine sulfate.
- Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Tumor Xenograft Study

Preclinical evaluation of anti-cancer agents often involves tumor xenograft models.[5]





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Caption: A generalized workflow for a tumor xenograft study.



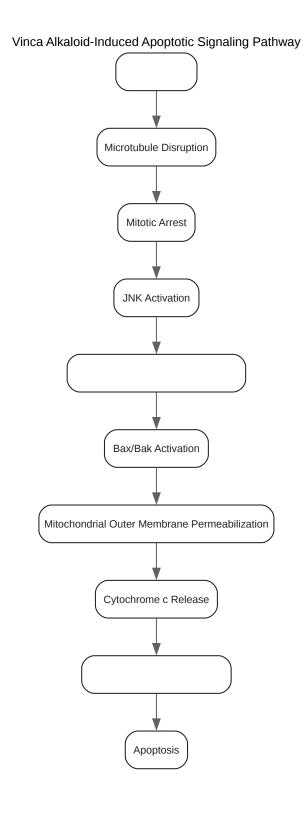
Detailed Methodology:

- Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a specific size.
- Treatment: Animals are treated with **Vinleurosine sulfate** at various doses and schedules.
- Monitoring: Tumor volume and body weight are measured regularly.
- Endpoint Analysis: At the end of the study, tumors are excised and weighed. Efficacy is determined by comparing tumor growth in treated versus control groups.

Signaling Pathways

The mitotic arrest induced by vinca alkaloids triggers a complex signaling cascade that leads to apoptosis.





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Caption: Signaling cascade leading to apoptosis.



Conclusion

Vinleurosine sulfate is a promising anti-neoplastic agent that functions through the well-established mechanism of microtubule disruption, a hallmark of the vinca alkaloids. While specific experimental data for vinleurosine sulfate remains limited in the public domain, the extensive research on its analogs, vincristine and vinblastine, provides a strong foundation for its continued investigation. The comparative data on cytotoxicity and pharmacokinetics presented in this guide offer valuable insights for designing future preclinical and clinical studies. Further research is warranted to fully elucidate the unique therapeutic potential and pharmacological profile of Vinleurosine sulfate in various cancer types.

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